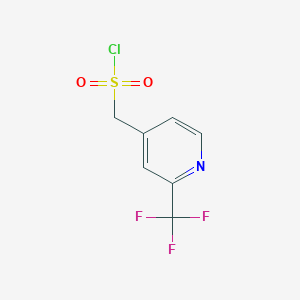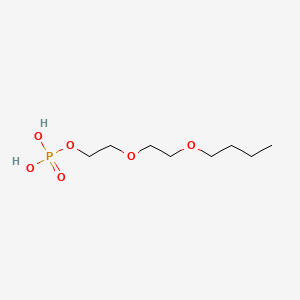
Ethanol, 2-(2-butoxyethoxy)-, phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(2-butoxyethoxy)-, phosphate typically involves the reaction of 2-(2-butoxyethoxy)ethanol with phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified using distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(2-butoxyethoxy)-, phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(2-butoxyethoxy)ethanol and phosphoric acid.
Esterification: It can react with alcohols to form different phosphate esters.
Oxidation: Under oxidative conditions, it can be converted to its corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Esterification: Alcohols and an acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: 2-(2-butoxyethoxy)ethanol and phosphoric acid.
Esterification: Various phosphate esters depending on the alcohol used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Ethanol, 2-(2-butoxyethoxy)-, phosphate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a solvent in organic synthesis and analytical chemistry .
- Acts as a reagent in the preparation of other phosphate esters .
Biology:
Medicine:
- Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations .
Industry:
Mechanism of Action
The mechanism of action of Ethanol, 2-(2-butoxyethoxy)-, phosphate involves its ability to donate phosphate groups to various substrates. This property makes it useful in biochemical reactions where phosphorylation is required. The compound interacts with molecular targets such as enzymes and proteins, facilitating the transfer of phosphate groups and modulating their activity .
Comparison with Similar Compounds
2-(2-Butoxyethoxy)ethanol: A glycol ether used as a solvent and in the production of other chemicals.
Diethylene glycol monobutyl ether: Another glycol ether with similar solvent properties.
2-Butoxyethanol: A widely used solvent in cleaning products and paints.
Uniqueness: Ethanol, 2-(2-butoxyethoxy)-, phosphate is unique due to its phosphate ester functionality, which imparts distinct chemical properties such as flame retardancy and plasticizing ability. Its ability to donate phosphate groups also sets it apart from other glycol ethers, making it valuable in biochemical and industrial applications .
Properties
CAS No. |
94200-23-4 |
|---|---|
Molecular Formula |
C8H19O6P |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
2-(2-butoxyethoxy)ethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O6P/c1-2-3-4-12-5-6-13-7-8-14-15(9,10)11/h2-8H2,1H3,(H2,9,10,11) |
InChI Key |
LKPWWJFRGYSIFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOP(=O)(O)O |
physical_description |
Liquid, Other Solid; Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



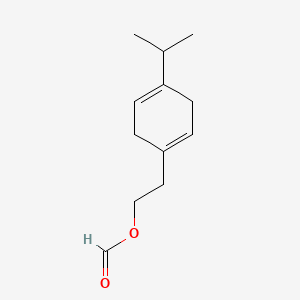
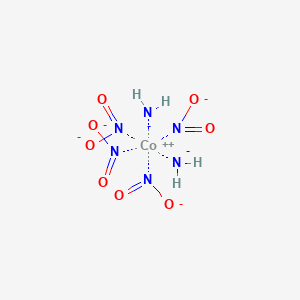
![2-[6-(4-Oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzamide](/img/structure/B14163579.png)
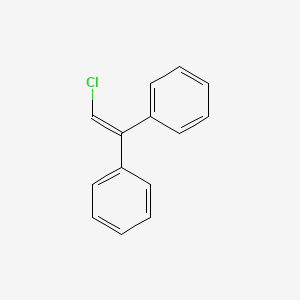
![(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163612.png)
![[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate](/img/structure/B14163617.png)
![2-({4-amino-5-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B14163621.png)
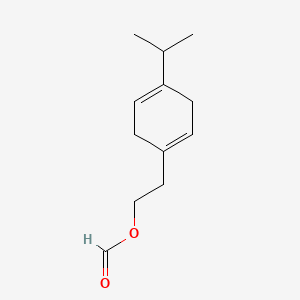

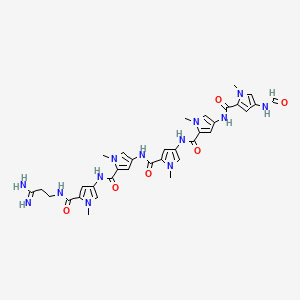
![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
